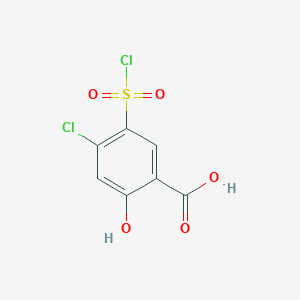
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, is a chlorinated benzoic acid derivative with potential applications in various fields, including pharmaceuticals and organic synthesis. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related chlorinated benzoic acids and their derivatives, which can be extrapolated to understand the properties and reactions of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid.
Synthesis Analysis
The synthesis of chlorinated benzoic acids can involve various strategies, including direct chlorination , dehalogenation , and substitution reactions . For instance, the chlorination of 4-aminobenzoic acid leads to dichlorinated products , while dehalogenase enzymes from Pseudomonas species can convert 4-chlorobenzoate to 4-hydroxybenzoate . These methods could potentially be adapted to synthesize the compound by introducing the appropriate sulfonyl and hydroxyl groups at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acids is characterized by the presence of electron-withdrawing groups, such as chlorine, which can influence the acidity and reactivity of the carboxylic acid group . The presence of a sulfonyl group in 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid would likely enhance its acidity and make it a more reactive species for further chemical transformations.
Chemical Reactions Analysis
Chlorinated benzoic acids can undergo various chemical reactions, including nucleophilic substitution , reduction , and photodecomposition . The presence of a sulfonyl group in the compound of interest may facilitate nucleophilic substitution reactions, as seen in the synthesis of heterocyclic compounds from 4-chloro-2-fluoro-5-nitrobenzoic acid . Additionally, the hydroxyl group could be involved in esterification or could be replaced by other functional groups under photolytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids are influenced by their functional groups. For example, the presence of hydroxyl and sulfonyl groups can increase the solubility in water and affect the melting point . The antimicrobial activity of sulfonamide derivatives of chlorinated benzoic acids suggests that 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid could also exhibit biological activity . The crystal structure of related compounds, such as the proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid, reveals a hydrogen-bonded polymeric network, which could be relevant for understanding the solid-state properties of the compound .
Applications De Recherche Scientifique
Environmental Impact and Treatment of Contaminants
Research has demonstrated the occurrence, fate, and behavior of parabens, which share structural similarities with 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Their biodegradability and ubiquitous presence in surface water and sediments due to the consumption of paraben-based products indicate a continuous introduction into the environment. Chlorinated parabens, resulting from reactions with free chlorine, have been detected in wastewater and swimming pools, emphasizing the need for further studies to improve knowledge regarding their toxicity (Haman et al., 2015).
Pharmacological and Health-related Applications
Phenolic compounds like chlorogenic acid and gallic acid, which bear functional groups similar to those in 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, have been extensively studied for their health-promoting properties. Chlorogenic acid exhibits antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical for the prevention and treatment of metabolic syndrome highlights its potential for formulation in dietary supplements and functional foods (Santana-Gálvez et al., 2017). Similarly, gallic acid's powerful anti-inflammatory properties and its pharmacological activities in various inflammatory diseases emphasize the potential for development into treatments for inflammation-related conditions (Bai et al., 2020).
Analytical and Environmental Science
The enzymatic treatment of pollutants, including dyes from industrial wastewater, highlights the application of oxidoreductive enzymes in environmental science. The efficiency of enzymes in degrading recalcitrant compounds is significantly enhanced in the presence of certain redox mediators, indicating a promising avenue for the treatment of various organic pollutants in wastewater (Husain, 2006).
Propriétés
IUPAC Name |
4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNODOIWKMVMLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550977 |
Source


|
| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid | |
CAS RN |
14665-31-7 |
Source


|
| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
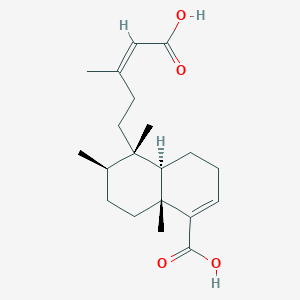
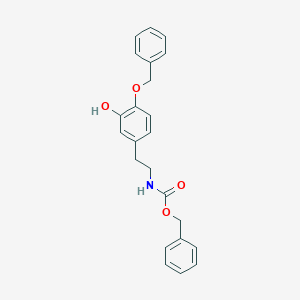
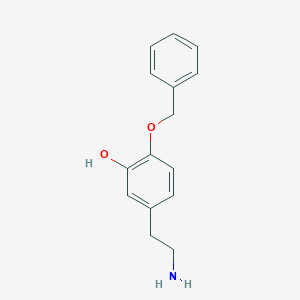
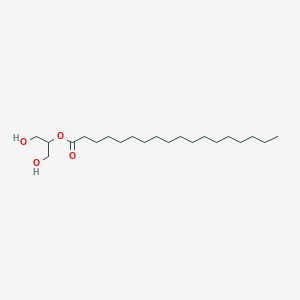

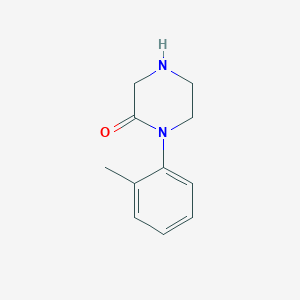
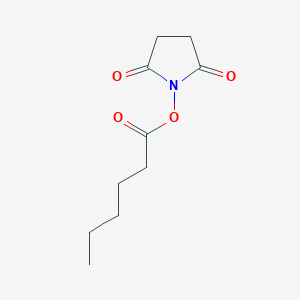
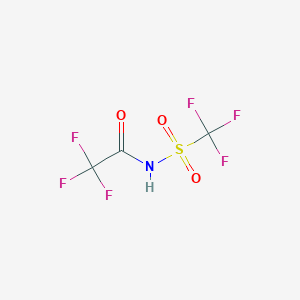

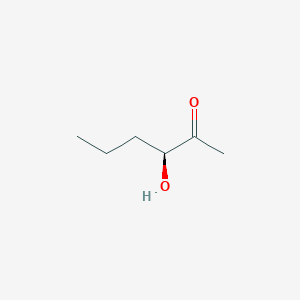
![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)